6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-
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Overview
Description
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is part of the indoloquinoline family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- can be achieved through various methods. One common approach involves the Pd-catalyzed intramolecular C-H arylation . This method allows for the formation of the indoloquinoline core by reacting N-(o-bromophenyl)-3-indolecarboxamides under specific conditions . Another method involves a copper (I)-catalyzed nitrile-addition/N-arylation ring-closure cascade , which provides an efficient route to synthesize this compound from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation reactions and copper catalysts for nitrile addition . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce various substituted indoloquinolines, while nitrile addition can lead to ring-closed products with different functional groups .
Scientific Research Applications
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- involves its interaction with molecular targets such as DNA topoisomerase-I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anticancer agent . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to the inhibition of topoisomerase activity.
Comparison with Similar Compounds
Similar Compounds
Cryptolepine: Another indoloquinoline with similar biological activities.
Neocryptolepine: A related compound with slight structural differences.
Quindoline: Known for its anticancer properties.
Uniqueness
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit DNA topoisomerase-I sets it apart from other similar compounds, making it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
85149-47-9 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-methyl-11H-indolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)15-14(16(18)19)10-6-2-4-8-12(10)17-15/h2-9,17H,1H3 |
InChI Key |
MHMVPBSXECYXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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